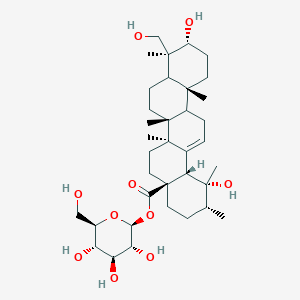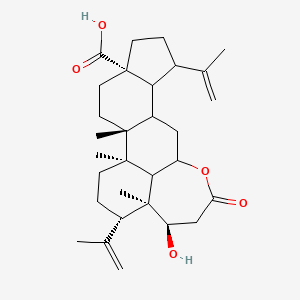
Chiisanogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chiisanogenin can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the leaves and fruits of Acanthopanax chiisanensis. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Chiisanogenin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃) are used.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive triterpenoids.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Mecanismo De Acción
Chiisanogenin exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-diabetic: Enhances insulin sensitivity and glucose uptake in cells.
Anti-hepatotoxic: Protects liver cells from oxidative stress and damage by modulating antioxidant pathways.
Comparación Con Compuestos Similares
Chiisanogenin is structurally similar to other triterpenoids such as chiisanoside and 24-hydroxythis compound. it is unique due to its specific hydroxyl and carbonyl group arrangements, which contribute to its distinct biological activities . Similar compounds include:
Chiisanoside: Another triterpenoid with similar anti-inflammatory and anti-diabetic properties.
24-Hydroxythis compound: A hydroxylated derivative with enhanced antioxidant activity.
This compound’s unique structural features and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C30H44O5 |
|---|---|
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
(1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-16(2)18-8-11-30(26(33)34)13-12-27(5)20(24(18)30)14-21-25-28(27,6)10-9-19(17(3)4)29(25,7)22(31)15-23(32)35-21/h18-22,24-25,31H,1,3,8-15H2,2,4-7H3,(H,33,34)/t18-,19-,20?,21+,22+,24?,25?,27+,28+,29+,30-/m0/s1 |
Clave InChI |
BYCBJBLIOKGBPB-BIYNXQDYSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2(C1C3C[C@@H]4C5[C@]([C@@]3(CC2)C)(CC[C@H]([C@@]5([C@@H](CC(=O)O4)O)C)C(=C)C)C)C(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CC4C5C(C3(CC2)C)(CCC(C5(C(CC(=O)O4)O)C)C(=C)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


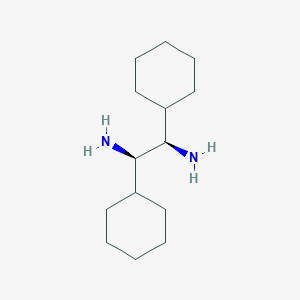
![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
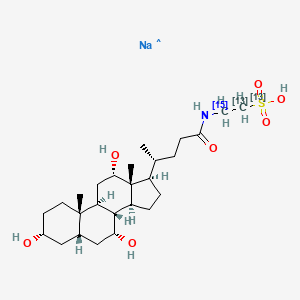

![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)
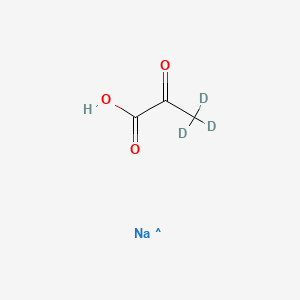
![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)
![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
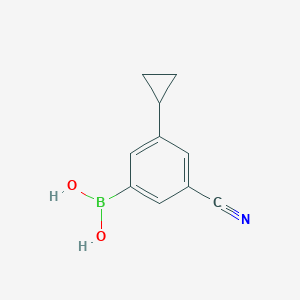
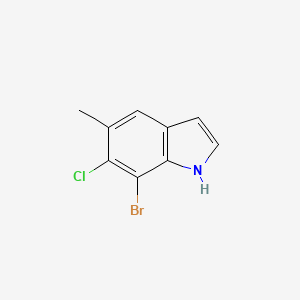
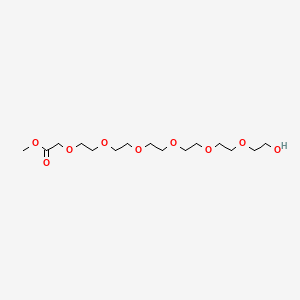

![1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B14076283.png)
